REACTION_CXSMILES
|
Cl[C:2]1C(Cl)=CC(C(Cl)(Cl)Cl)=C[N:3]=1.[Cl:13][C:14]1[C:19](Cl)=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1.[C-]#N.[K+]>CS(C)=O>[Cl:13][C:14]1[C:19]([C:2]#[N:3])=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for another 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was spooned in over a 20-minute period
|
Type
|
CUSTOM
|
Details
|
The temperature was held between 23° C. and 28° C. throughout the reaction
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into hexane
|
Type
|
CUSTOM
|
Details
|
The hexane was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The product was treated with activated charcoal
|
Type
|
DISTILLATION
|
Details
|
distilled on a Vigreaux-Claisen still at 108°-110° C. at 30 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C#N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |